Azatadine

Antianaphylactic Activity Preclinical Pharmacology Therapeutic Index

Azatadine is a differentiated research tool due to its quantified polypharmacology. It selectively inhibits LTC4 release from human lung mast cells by 85% and shows greater antianaphylactic potency and a wider safety margin than cyproheptadine in preclinical models. With defined anticholinergic (1/3 atropine) and antiserotonergic (1/4 methysergide) activities, it serves as an excellent benchmark for studying combined H1, muscarinic, and serotonin receptor antagonism, making it ideal for preclinical allergy, anaphylaxis, and pharmacokinetic studies.

Molecular Formula C20H22N2
Molecular Weight 290.4 g/mol
CAS No. 3964-81-6
Cat. No. B1203903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzatadine
CAS3964-81-6
Synonymsazatadine
azatadine maleate
Idulamine
Idulian
Lergocil
Optimine
Zadine
Molecular FormulaC20H22N2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCN1CCC(=C2C3=CC=CC=C3CCC4=C2N=CC=C4)CC1
InChIInChI=1S/C20H22N2/c1-22-13-10-16(11-14-22)19-18-7-3-2-5-15(18)8-9-17-6-4-12-21-20(17)19/h2-7,12H,8-11,13-14H2,1H3
InChIKeySEBMTIQKRHYNIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery soluble
1.13e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Azatadine (CAS 3964-81-6): Procurement Considerations for a First-Generation Tricyclic Antihistamine with Defined Polypharmacology


Azatadine is a first-generation tricyclic antihistamine that functions as a competitive histamine H1 receptor antagonist [1]. It is structurally an analog of cyproheptadine, differentiated by the replacement of a carbon atom with a nitrogen atom and saturation of the 10,11-olefinic linkage [2]. Beyond its primary antihistaminic activity, azatadine exhibits measurable anticholinergic and antiserotonergic properties, establishing it as a polypharmacological agent [3]. It is typically formulated as a maleate salt and was historically marketed under the trade name Optimine for the symptomatic management of allergic rhinitis and urticaria [4]. While newer agents have largely superseded its clinical use, its unique profile of receptor interactions and potent antianaphylactic activity in preclinical models maintains its relevance in specific research and industrial contexts [5].

Why Azatadine Cannot Be Simply Substituted: A Pharmacological Basis for Precise Procurement


Generic substitution among first-generation antihistamines is often clinically or experimentally inappropriate due to significant differences in their secondary receptor-binding profiles. While compounds like cyproheptadine, promethazine, diphenhydramine, and loratadine all share H1 receptor antagonism, they exhibit distinct, quantifiable variations in their off-target activities—specifically at muscarinic acetylcholine and serotonin receptors [1]. These differences directly influence both the therapeutic and adverse effect profiles, particularly with regard to sedation, anticholinergic burden, and antianaphylactic potency [2]. Azatadine's unique balance of these activities, when compared to its closest structural and functional analogs, makes it a specific tool rather than an interchangeable component of the class. The following quantitative evidence demonstrates exactly where these critical divergences lie, providing a scientific basis for selecting azatadine over its nearest alternatives.

Quantitative Evidence for Azatadine Differentiation vs. Key Analogs: Cyproheptadine, Loratadine, and Promethazine


Azatadine vs. Cyproheptadine: Superior Antianaphylactic Potency and Therapeutic Index in Preclinical Models

In a direct comparative study, azatadine demonstrated superior antianaphylactic potency and a greater therapeutic index compared to its close structural analog, cyproheptadine, in both mouse and guinea pig models [1]. The 50% protective dose (PD50) values for azatadine in anaphylactic shock models were 0.019 mg/kg in mice and 0.024 mg/kg in guinea pigs, while corresponding data for cyproheptadine showed a less favorable profile, underpinning the finding of 'greater therapeutic indices' for azatadine [2][3]. This establishes a clear preclinical efficacy and safety margin differentiation.

Antianaphylactic Activity Preclinical Pharmacology Therapeutic Index Comparative Efficacy

Azatadine vs. Loratadine: Comparable H1 Antagonism with Distinct Sedation Profiles for Model Development

A randomized, double-blind, parallel-group clinical trial directly compared loratadine (10 mg once daily) and azatadine (1 mg twice daily) over 14 days in 34 patients with seasonal allergic rhinitis [1]. Both treatments effectively relieved histamine-mediated symptoms, with 92% of azatadine-treated patients reporting mild or no symptoms at endpoint compared to 80% in the loratadine group [1]. Crucially, a higher incidence of sedation was reported in the azatadine group compared to the loratadine group, confirming its profile as a sedating first-generation antihistamine [2].

Seasonal Allergic Rhinitis Sedation Profile Clinical Trial Adverse Event Profile

Azatadine's Balanced Anticholinergic and Antiserotonin Profile: A Quantitative Comparison with Promethazine and Atropine

Azatadine exhibits a specific, measurable profile of anticholinergic and antiserotonergic activities that distinguishes it from many other first-generation antihistamines. Its anticholinergic potency is quantified as one-third that of the pure muscarinic antagonist atropine, and is equal to that of promethazine and cyproheptadine [1]. Similarly, its antiserotonergic potency is one-fourth that of the reference compound methysergide, and is also equal to that of promethazine [2]. This places azatadine in a distinct subgroup of antihistamines with a pronounced polypharmacological signature.

Polypharmacology Anticholinergic Antiserotonergic Receptor Selectivity Profile

Azatadine's Inhibition of IgE-Mediated Mediator Release: Quantified Mast Cell Stabilization Compared to Ketotifen and Terfenadine

Azatadine has a demonstrated capacity to inhibit the release of inflammatory mediators from human mast cells and basophils beyond simple H1 receptor antagonism. In vitro, azatadine base inhibited anti-IgE-induced release of histamine by 45% and leukotriene C4 (LTC4) by 85% from dispersed human lung mast cells [1]. This activity is shared with other antihistamines like ketotifen and terfenadine in human challenge models, but the specific potency of inhibition, particularly for LTC4 (85%), provides a quantitative differentiator for experimental design [2].

Mast Cell Stabilization Mediator Release Leukotriene Inhibition Anti-inflammatory

Azatadine Binding Profile: High H1 Affinity and Quantified Muscarinic Selectivity Ratio vs. Promethazine

The receptor binding profile of azatadine is characterized by high affinity for the histamine H1 receptor and moderate, quantifiable affinity for muscarinic acetylcholine receptors. Azatadine binds human H1 receptors with a Ki of 0.6 nM, and rat H1 receptors with a Ki of 0.9 nM [1]. For muscarinic receptors (M1-M3), it displays Ki values between 280 nM and 350 nM, resulting in an H1-to-muscarinic selectivity ratio of approximately 467:1 (for the human H1 receptor vs. M2) [2]. This is in contrast to promethazine, which is reported to have greater anticholinergic effects [3], though a direct binding comparison is lacking.

Receptor Binding Affinity H1 Antagonist Muscarinic Receptors Selectivity Profile

Azatadine in Clinical Practice: Efficacy Benchmarked Against Placebo and Defined Sedation Rate

Clinical studies provide a clear, quantitative benchmark for the efficacy of azatadine in allergic rhinitis. A double-blind, placebo-controlled trial evaluating an azatadine maleate/pseudoephedrine sulfate combination reported marked symptom improvement in 74% of patients, compared to only 29% in the placebo group [1]. Furthermore, a separate study found that 80% of patients with chronic allergic rhinitis achieved symptomatic relief with azatadine monotherapy (2 mg twice daily) [2]. In contrast, a head-to-head trial with loratadine showed that sedation was reported more frequently with azatadine, providing a clear adverse event benchmark for its clinical use [3].

Clinical Efficacy Placebo-Controlled Trial Allergic Rhinitis Symptom Improvement

Recommended Research and Industrial Applications for Azatadine Based on Evidence-Based Differentiation


Preclinical Models of Anaphylaxis Requiring a High Therapeutic Index

Azatadine is the preferred compound for preclinical models of anaphylactic shock where a wider safety margin is critical. As evidenced by direct comparison, it demonstrates superior antianaphylactic potency and greater therapeutic indices than its closest analog, cyproheptadine, in both mouse and guinea pig models [1]. This quantifiable advantage reduces the risk of compound-related toxicity, enabling more definitive studies of the allergic cascade and its mitigation.

Development of a Sedating Antihistamine Reference Standard in Clinical Assays

Given its well-characterized efficacy (80-92% symptom relief in allergic rhinitis) and its confirmed, higher incidence of sedation compared to loratadine, azatadine is ideally suited as a positive control or reference standard for sedating first-generation antihistamines in clinical pharmacology studies and bioequivalence assays [2]. Its distinct sedation profile, documented in head-to-head trials, allows it to anchor the 'sedating' end of the antihistamine spectrum [3].

In Vitro Studies of Mast Cell-Dependent Inflammation and Leukotriene Release

Researchers investigating the role of cysteinyl leukotrienes in mast cell biology should select azatadine. Its demonstrated ability to potently inhibit anti-IgE-induced LTC4 release by 85% from human lung mast cells provides a powerful tool for dissecting this specific pathway, an effect that is more pronounced than its inhibition of histamine release (45%) [4]. This makes it particularly useful for models of allergic asthma and upper airway inflammation.

Polypharmacology Research Requiring a Defined Anticholinergic and Antiserotonergic Component

Azatadine serves as an excellent probe for studying the combined effects of H1, muscarinic, and serotonin receptor antagonism. Its anticholinergic potency is quantified as one-third that of atropine, and its antiserotonergic potency as one-fourth that of methysergide, both of which are equal to promethazine [5]. This defined polypharmacological fingerprint allows researchers to use azatadine as a benchmark compound to understand the contribution of these ancillary activities in complex biological systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azatadine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.